2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate

Leaving group ability Aryloxide nucleofugality Sulfonate ester hydrolysis kinetics

2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate (CAS 873680-44-5, MW 345.2 g/mol, C₁₅H₁₄Cl₂O₃S) is a fully substituted aryl benzenesulfonate ester in which the phenolic leaving group bears chlorine atoms at the 2- and 6-positions and the sulfonate aryl ring carries methyl substituents at the 2-, 3-, and 4-positions. This compound belongs to the class of activated sulfonate esters widely employed as electrophilic substrates in nucleophilic substitution, as leaving-group precursors in elimination reactions, and as reactive intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Molecular Formula C15H14Cl2O3S
Molecular Weight 345.2 g/mol
Cat. No. B12116882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate
Molecular FormulaC15H14Cl2O3S
Molecular Weight345.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl)C)C
InChIInChI=1S/C15H14Cl2O3S/c1-9-7-8-14(11(3)10(9)2)21(18,19)20-15-12(16)5-4-6-13(15)17/h4-8H,1-3H3
InChIKeyHZXWQQLRBJHIML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate – CAS 873680-44-5 Procurement & Selection Baseline


2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate (CAS 873680-44-5, MW 345.2 g/mol, C₁₅H₁₄Cl₂O₃S) is a fully substituted aryl benzenesulfonate ester in which the phenolic leaving group bears chlorine atoms at the 2- and 6-positions and the sulfonate aryl ring carries methyl substituents at the 2-, 3-, and 4-positions [1]. This compound belongs to the class of activated sulfonate esters widely employed as electrophilic substrates in nucleophilic substitution, as leaving-group precursors in elimination reactions, and as reactive intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials . Its computed XLogP3 of 5.4 and topological polar surface area of 51.8 Ų indicate high lipophilicity and moderate polarity, characteristics that distinguish it from both less-substituted benzenesulfonate esters and regioisomeric dichlorophenyl sulfonates [1].

Why 2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate Cannot Be Casually Substituted by Other Aryl Sulfonate Esters


Aryl benzenesulfonate esters are not interchangeable commodities; their reactivity is governed by the interplay of two electronically coupled structural domains: the leaving-group aryloxide (determined by the pKa of the conjugate phenol) and the sulfonate aryl substituent pattern (which modulates the electrophilicity of the sulfonyl sulfur center). The 2,6-dichlorophenoxy leaving group in this compound has a conjugate phenol pKa of 6.78, approximately 13-fold more acidic than the 2,4-dichloro isomer (pKa 7.9) and roughly 5-fold more acidic than the 2,5-dichloro isomer (pKa ~7.5) [1]. Furthermore, the Brønsted correlation for alkaline hydrolysis of aryl benzenesulfonates exhibits a mechanistic breakpoint at leaving-group pKa ≈ 8.5, with βlg = −0.27 below this threshold and βlg = −0.97 above it [2]. Because the 2,6-dichlorophenoxy leaving group (pKa 6.78) resides in the low-βlg regime, its hydrolysis proceeds with significantly less S–O bond cleavage at the transition state compared to analogs with poorer leaving groups—a mechanistic divergence that renders simple rate extrapolation from, e.g., 4-chlorophenoxy or unsubstituted phenoxy benzenesulfonates fundamentally unreliable for procurement decisions.

2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate – Quantitative Differentiation Evidence vs. Closest Analogs


Leaving-Group pKa Differential: 2,6-Dichlorophenoxy vs. 2,4-Dichlorophenoxy vs. 2,5-Dichlorophenoxy vs. Phenoxy

The conjugate phenol pKa directly governs the leaving-group aptitude of the aryloxide in sulfonate ester reactions. 2,6-Dichlorophenol has a measured pKa of 6.78, compared to 7.9 for 2,4-dichlorophenol, ~7.5 for 2,5-dichlorophenol, and 9.95 for unsubstituted phenol [1][2]. This means the 2,6-dichlorophenoxy leaving group is approximately 13-fold more acidic (and thus a proportionally better leaving group) than its 2,4-dichloro regioisomer, and approximately 1,500-fold more acidic than unsubstituted phenol. In the context of the Babtie et al. (2012) Brønsted correlation where a mechanistic discontinuity occurs at pKa ≈ 8.5 (βlg shifts from −0.27 to −0.97), the 2,6-dichloro isomer (pKa 6.78) operates in the low-sensitivity regime whereas the 2,4-dichloro (pKa 7.9) and 2,5-dichloro (pKa ~7.5) isomers also remain below 8.5 but with measurably different leaving-group driving forces [3].

Leaving group ability Aryloxide nucleofugality Sulfonate ester hydrolysis kinetics

Trimethylbenzenesulfonate vs. Tosylate Leaving-Group Performance in Beckmann Rearrangement

Ramalingan and Park (2008) demonstrated that oxime mesitylenesulfonates (2,4,6-trimethylbenzenesulfonate esters) generated in situ undergo Beckmann rearrangement to lactams and amides in excellent yields, whereas the use of benzenesulfonyl chloride or toluenesulfonyl chloride (tosyl chloride) led to decreased yields—an outcome explicitly attributed to the increased leaving-group ability of the bulky trimethylbenzenesulfonate moiety . The target compound's 2,3,4-trimethyl substitution pattern is regioisomeric to the mesitylene (2,4,6-trimethyl) system; the 2,3,4 arrangement places methyl groups in a contiguous array that differentially influences the sulfonyl sulfur electrophilicity compared to the symmetrically substituted 2,4,6-isomer. This trimethyl substitution, absent in standard tosylates (single 4-methyl) or unsubstituted benzenesulfonates, provides enhanced leaving-group activation in sulfonyl-transfer reactions.

Beckmann rearrangement Sulfonate leaving group Lactam synthesis

Solvolytic Reactivity of 2,4,6-Trimethylbenzenesulfonate (Mst) Esters Relative to Tosylates

Tidwell (1974) measured the solvolytic reactivity of 2,4,6-trimethylbenzenesulfonate (Mst) and 2,4,6-triisopropylbenzenesulfonate (Tps) esters of secondary and tertiary alcohols in acetic acid and compared them against the corresponding p-toluenesulfonates (Ts). Rates relative to tosylate at 25 °C were: i-PrOMst 0.23, t-Bu₂CHOMst 0.093, 1-AdOMst 0.21, and 2-AdOMst 0.14 [1]. Thus, Mst esters are approximately 4- to 11-fold less reactive than tosylates in solvolysis, an effect attributed primarily to the electron-donating inductive effect of the ortho-methyl groups that reduce the electrophilicity of the sulfonyl center. The target compound's 2,3,4-trimethyl arrangement—lacking a second ortho-methyl group but retaining the electron-donating character—is expected to display intermediate reactivity between Mst and tosylate, offering a tunable electrophilicity profile distinct from both.

Solvolysis kinetics Steric effects Leaving-group comparison

Lipophilicity (XLogP3) Differentiation from Tosylate and Unsubstituted Benzenesulfonate Analogs

The target compound has a computed XLogP3 of 5.4 and a molecular weight of 345.2 g/mol [1]. In comparison, the direct tosylate analog—2,6-dichlorophenyl 4-methylbenzenesulfonate (CAS 2757956-37-7)—has a molecular weight of 317.2 g/mol and, with only one methyl group on the sulfonate ring, a predictably lower XLogP3 . The three-methyl substitution pattern adds approximately 28 Da of hydrophobic mass and an estimated increase of roughly 1.0–1.5 logP units over the monomethyl (tosylate) analog. This elevated lipophilicity translates to improved partitioning into organic phases during extractive workup, higher retention in reversed-phase chromatographic purification, and—where biologically relevant—enhanced passive membrane permeability in cell-based assays.

Lipophilicity Phase partitioning Membrane permeability

Mechanistic Regime Classification: βlg Value and Transition-State Structure in Alkaline Hydrolysis

Babtie et al. (2012) established that alkaline hydrolysis of aryl benzenesulfonates exhibits a biphasic Brønsted correlation with βlg = −0.27 for leaving groups with pKa < 8.5 and βlg = −0.97 for pKa > 8.5 [1]. The 2,6-dichlorophenoxy leaving group (pKa 6.78) falls in the low-βlg regime, indicating a transition state with relatively little S–O bond cleavage—consistent with a stepwise mechanism proceeding through a pentavalent intermediate. By contrast, aryl benzenesulfonates with poorer leaving groups such as 4-chlorophenoxy (pKa ≈ 9.4) or unsubstituted phenoxy (pKa 9.95) exhibit βlg ≈ −0.97, corresponding to a late transition state with extensive leaving-group departure, likely via a concerted pathway [1][2]. The target compound thus occupies a mechanistically distinct kinetic regime compared to less-activated sulfonate esters, meaning that structure–reactivity relationships established for the latter cannot be linearly extrapolated to the former.

Brønsted correlation Transition-state structure Hydrolysis mechanism

2,6-Dichlorophenyl 2,3,4-trimethylbenzenesulfonate – Recommended Application Scenarios Based on Evidence


Nucleophilic Displacement Reactions Requiring a Superior Phenoxide Leaving Group

When designing SₙAr or Sₙ2 reactions where aryloxide departure is rate-limiting, the 2,6-dichlorophenoxy leaving group (conjugate phenol pKa 6.78) provides a quantifiably faster leaving group than the 2,4-dichloro (pKa 7.9) or 2,5-dichloro (pKa ~7.5) isomers [1]. This compound is the preferred choice when reaction rates with regioisomeric dichlorophenyl sulfonates prove insufficient, enabling lower reaction temperatures or shorter reaction times. The 2,6-substitution pattern also provides symmetric steric shielding of the ester oxygen, minimizing competing nucleophilic attack at the aromatic ring.

Beckmann Rearrangement and Related Sulfonyl-Transfer Transformations

Based on the demonstrated superiority of trimethylbenzenesulfonate leaving groups over tosylates in Beckmann rearrangements [1], this compound should be favored over 2,6-dichlorophenyl tosylate (CAS 2757956-37-7) when maximizing rearrangement yield is critical. The 2,3,4-trimethyl substitution pattern offers a distinct steric and electronic profile compared to the more common mesitylenesulfonate (2,4,6-trimethyl), potentially providing different diastereoselectivity outcomes in stereospecific rearrangements where the migrating group is anti-periplanar to the sulfonate leaving group.

Biphasic Reaction Systems and High-Recovery Extractive Workups

With a computed XLogP3 of 5.4 [1], this compound partitions strongly into organic phases (e.g., ethyl acetate, dichloromethane, toluene), enabling near-quantitative recovery during aqueous workup. This represents a practical advantage over the less lipophilic tosylate analog (estimated XLogP3 ~3.9–4.4) in multi-step synthetic sequences where cumulative product loss during extraction becomes significant. The high logP also facilitates purification by normal-phase flash chromatography where higher Rf values translate to faster separations.

Mechanistic Probe for Distinguishing Stepwise vs. Concerted Sulfonyl Transfer

Because the 2,6-dichlorophenoxy leaving group (pKa 6.78) operates in the low-βlg regime (βlg = −0.27) characterized by Babtie et al. (2012) [1], this compound serves as a diagnostic mechanistic probe: observation of a linear free-energy relationship with a shallow βlg across a series of nucleophiles supports a stepwise mechanism with a pentavalent intermediate, whereas deviations from this behavior can indicate a change in rate-determining step. This makes the compound valuable in physical organic chemistry laboratories investigating sulfonyl-transfer reaction mechanisms, where it can be used alongside 2,4-dinitrophenyl benzenesulfonate (pKa ~4.1, also in the low-βlg regime) as a paired probe set.

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